4-(Boc-amino)pyridine
Overview
Description
4-(Boc-amino)pyridine is a significant compound in organic chemistry and materials science due to its versatile applications in the synthesis of pharmaceuticals, polymers, and as a ligand in coordination chemistry. Its structure features a pyridine ring substituted with a Boc-protected amino group, which makes it an essential building block in organic synthesis.
Synthesis Analysis
The synthesis of 4-(Boc-amino)pyridine involves several key steps, including the protection of the amino group and the introduction of the pyridine moiety. Computational studies have provided insights into the molecular structure and spectroscopic properties of 4-(Boc-amino)pyridine, utilizing density functional theory (DFT) for vibrational frequency computations and electronic property investigations (Vural, 2015).
Molecular Structure Analysis
The molecular modeling of 4-(Boc-amino)pyridine reveals critical information about its vibrational frequencies, NMR chemical shift values, and electronic properties. These computational analyses, using various DFT methods, have contributed significantly to understanding the molecular structure and stability of 4-(Boc-amino)pyridine (Vural, 2015).
Chemical Reactions and Properties
4-(Boc-amino)pyridine participates in a variety of chemical reactions, serving as a versatile intermediate. Its reactions with Mn(NCS)2 and Cd(NCS)2, leading to coordination compounds, illustrate its reactivity and the ability to form complexes with interesting magnetic and luminescence properties (Suckert et al., 2017). Additionally, its nonlinear optical (NLO) properties and electronic structure have been thoroughly investigated, demonstrating its potential as an NLO material (Vural et al., 2019).
Physical Properties Analysis
The physical properties of 4-(Boc-amino)pyridine, including its thermal, magnetic, and luminescence characteristics, are significantly influenced by its molecular structure. The coordination compounds formed with Mn and Cd exhibit specific thermal behaviors and luminescence properties, highlighting the compound's utility in materials science (Suckert et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-(Boc-amino)pyridine, such as reactivity towards different substrates and its role in forming coordination compounds, underscore its importance in synthetic chemistry. Studies on its electronic structure and NLO properties further elucidate its chemical behavior and potential applications in developing new materials (Vural et al., 2019).
Scientific Research Applications
Neuropharmacology : 4-amino pyridine enhances the amplitude of afferent volleys and motoneurone excitability in the spinal cord, potentially inducing convulsive power through the activation of polysynaptic circuits (Lemeignan, 1972)(Lemeignan, 1972).
Multiple Sclerosis Treatment : It improves symptoms in multiple sclerosis patients by potentiating synaptic transmission and increasing muscle twitch tension, independently of demyelination (Smith, Felts, & John, 2000)(Smith, Felts, & John, 2000).
Antibacterial Properties : Exhibits strong stability and basicity due to resonance stabilization, with significant antibacterial properties (Beaula, Muthuraja, Dhandapani, & Jothy, 2018)(Beaula et al., 2018).
Pharmaceutical Synthesis : A metal-free method for synthesizing C-4 substituted pyridine derivatives using pyridine-boryl radicals benefits pharmaceutical synthesis (Wang et al., 2017)(Wang et al., 2017).
Nonlinear Optical Properties : 4-(Boc-amino) pyridine demonstrates strong electronic and nonlinear optical properties, influenced by the solvent's effect on its NMR spectra (Vural, 2015)(Vural, 2015).
Peptide Synthesis : Tert-butyl fluorocarbonate (Boc-F) is used to efficiently synthesize tert-butyl esters of N-protected amino acids, a crucial step in peptide synthesis (Loffet, Galéotti, Jouin, & Castro, 1989)(Loffet et al., 1989).
Safety And Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
tert-butyl N-pyridin-4-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYCRFOGWMEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433755 | |
Record name | 4-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)pyridine | |
CAS RN |
98400-69-2 | |
Record name | 4-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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